Necrosulfonamide
Overview
Description
Necrosulfonamide is a small molecule inhibitor that specifically targets the mixed lineage kinase domain-like protein (MLKL). It is known for its ability to inhibit necroptosis, a form of programmed cell death that is morphologically similar to necrosis . This compound has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative, inflammatory, and malignant diseases .
Mechanism of Action
Target of Action
Necrosulfonamide (NSA) is a potent small molecule inhibitor that selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) . MLKL is a key mediator of necroptosis, a type of programmed cell death . Necroptosis plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
NSA inhibits necroptosis by binding to the N-terminal domain of MLKL . This binding disrupts the proper oligomerization and translocation of MLKL to the plasma membrane . NSA prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors .
Biochemical Pathways
The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), as well as MLKL, are key components in the necroptosis signaling pathway . NSA blocks the formation of the necrosome, a complex formed by MLKL, RIPK1, and RIPK3 .
Pharmacokinetics
It is known that nsa is a potent small molecule inhibitor for necroptosis .
Result of Action
NSA reduces infarction volume and improves neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model in vivo . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . NSA treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Action Environment
The action of NSA can be influenced by environmental factors such as ischemic conditions. For instance, in an ischemic cerebral cortex induced by tMCAO, NSA treatment blocks both the nucleus and nuclear envelope localization of MLKL/p-MLKL and RIP3K/p-RIP3K . This suggests that NSA exerts protective effects against focal ischemia/reperfusion injury via inhibiting astrocytic necroptosis .
Biochemical Analysis
Biochemical Properties
Necrosulfonamide plays a significant role in biochemical reactions by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound blocks the necrotic membrane disruption mediated by MLKL .
Cellular Effects
This compound has been shown to have protective effects on various types of cells. For instance, it reduces infarction volume and improves neurological deficits in rat models . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re) induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This inhibition blocks the necrotic membrane disruption mediated by MLKL .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce infarction volume and improve neurological deficits in rat models over time . It also decreases the OGD/Re-induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to alleviate acute brain injury and improve behavioral outcomes after intracerebral hemorrhage . The solvent (0.25% DMSO) and this compound (5 mg/kg) were administrated intraperitoneally twice a day .
Metabolic Pathways
This compound is involved in the necroptosis signaling pathway, which includes RIPK1, RIPK3, and MLKL . When caspase-8 activity is inhibited, RIPK1 interacts with RIPK3 to form necrosomes, leading to the phosphorylation of MLKL .
Transport and Distribution
This compound is known to block the translocation of MLKL along with RIP1 and RIP3 to the nucleus . This blocking prevents the upregulation of necroptotic kinases as well as blocking both the nucleus and nuclear envelope co-localization of p-MLKL and p-RIP3K .
Subcellular Localization
Before cell death, MLKL translocates to the nucleus along with RIP1 and RIP3 . This compound blocks this nuclear translocation of MLKL and RIP3K, thereby inhibiting necroptosis .
Preparation Methods
The synthesis of necrosulfonamide involves several steps. One common synthetic route includes the reaction of a sulfonamide precursor with an appropriate reagent to introduce the necroptosis-inhibiting functionality . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Necrosulfonamide undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that retain the necroptosis-inhibiting activity .
Scientific Research Applications
Necrosulfonamide has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the mechanisms of necroptosis and to identify new therapeutic targets . In biology, this compound is used to investigate the role of MLKL in cell death and to develop new strategies for treating diseases associated with necroptosis . In medicine, this compound has shown potential as a therapeutic agent for neurodegenerative diseases, ischemic brain injury, and inflammatory conditions . In industry, this compound is used in the development of new drugs and therapeutic interventions .
Comparison with Similar Compounds
Necrosulfonamide is unique in its ability to selectively target MLKL and inhibit necroptosis. Similar compounds include other necroptosis inhibitors such as GW806742X and Compound 2, which also target the necroptosis pathway but may have different molecular targets and mechanisms of action . This compound stands out due to its specificity for MLKL and its potential therapeutic applications in a wide range of diseases .
Properties
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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